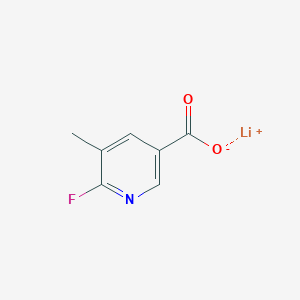
Lithium 6-fluoro-5-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium6-fluoro-5-methylnicotinate: is a chemical compound that combines lithium, fluorine, and a nicotinate derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium and fluorine in its structure suggests unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium6-fluoro-5-methylnicotinate typically involves the reaction of 6-fluoro-5-methylnicotinic acid with a lithium-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include lithium hydroxide or lithium carbonate, which react with the nicotinic acid derivative to form the lithium salt.
Industrial Production Methods: Industrial production of lithium6-fluoro-5-methylnicotinate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Lithium6-fluoro-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, lithium6-fluoro-5-methylnicotinate is used as a precursor for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Lithium is known for its effects on the central nervous system, and the incorporation of fluorine can modify the biological activity of the compound, making it a candidate for drug development.
Medicine: In medicine, lithium6-fluoro-5-methylnicotinate is explored for its potential therapeutic applications. Lithium compounds are used in the treatment of mood disorders, and the addition of fluorine may enhance their efficacy or reduce side effects.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as lithium-ion batteries. The presence of lithium and fluorine can improve the performance and stability of these materials.
Mechanism of Action
The mechanism of action of lithium6-fluoro-5-methylnicotinate involves its interaction with molecular targets in the body. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in mood regulation and neuroprotection . The fluorine atom can enhance the compound’s ability to cross biological membranes and reach its targets more effectively.
Comparison with Similar Compounds
Lithium carbonate: Used in the treatment of bipolar disorder, but lacks the fluorine atom.
6-fluoro-5-methylnicotinic acid: Similar structure but without the lithium component.
Lithium hexafluorophosphate: Used in lithium-ion batteries, but has a different chemical structure.
Uniqueness: Lithium6-fluoro-5-methylnicotinate is unique due to the combination of lithium and fluorine in a nicotinate framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5FLiNO2 |
|---|---|
Molecular Weight |
161.1 g/mol |
IUPAC Name |
lithium;6-fluoro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO2.Li/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
BPRXNIAYFDIFKT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=CN=C1F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
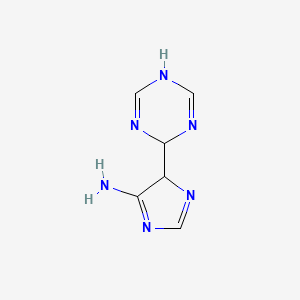
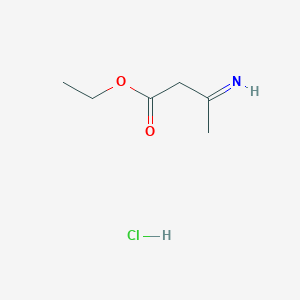
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)

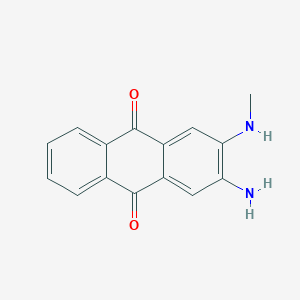
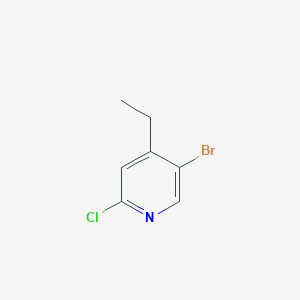
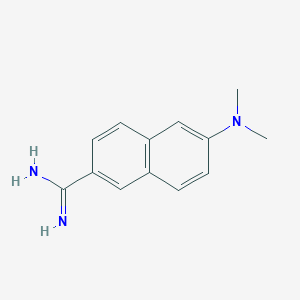



![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)

